molecular formula C18H18N2O6 B14388617 4,5-Diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione CAS No. 88604-03-9

4,5-Diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione

Cat. No.: B14388617
CAS No.: 88604-03-9
M. Wt: 358.3 g/mol
InChI Key: OGJQNOFELGFVGB-UHFFFAOYSA-N
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Description

4,5-Diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by its unique structure, which includes amino, ethoxy, and hydroxy groups attached to an anthracene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione typically involves multiple steps. One common method starts with the anthraquinone core, which undergoes a series of substitutions and additions to introduce the amino, ethoxy, and hydroxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and pH, which are crucial for maintaining the integrity of the compound. Additionally, purification steps, such as crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The amino and ethoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene compounds.

Scientific Research Applications

4,5-Diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.

    Biology: The compound’s fluorescent properties make it useful in imaging and diagnostic applications.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: It is used in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 4,5-Diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione involves its interaction with biological molecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, further contributing to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    1,8-Diamino-4,5-dihydroxyanthracene-9,10-dione: Similar in structure but lacks the ethoxy groups.

    2,7-Diethoxy-1,8-dihydroxyanthracene-9,10-dione: Similar but lacks the amino groups.

    4,5-Dihydroxyanthracene-9,10-dione: Lacks both amino and ethoxy groups.

Uniqueness

4,5-Diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione is unique due to the presence of both amino and ethoxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

88604-03-9

Molecular Formula

C18H18N2O6

Molecular Weight

358.3 g/mol

IUPAC Name

4,5-diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C18H18N2O6/c1-3-25-9-5-7(19)11-13(15(9)21)18(24)14-12(17(11)23)8(20)6-10(16(14)22)26-4-2/h5-6,21-22H,3-4,19-20H2,1-2H3

InChI Key

OGJQNOFELGFVGB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCC)O)O

Origin of Product

United States

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